2-pyridin-3-yl-1H-quinazolin-4-one 2-pyridin-3-yl-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 50362-93-1
VCID: VC21316782
InChI: InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)
SMILES: C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol

2-pyridin-3-yl-1H-quinazolin-4-one

CAS No.: 50362-93-1

Cat. No.: VC21316782

Molecular Formula: C13H9N3O

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-pyridin-3-yl-1H-quinazolin-4-one - 50362-93-1

Specification

CAS No. 50362-93-1
Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
IUPAC Name 2-pyridin-3-yl-3H-quinazolin-4-one
Standard InChI InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)
Standard InChI Key WXCVPMGPMMEPBB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3
SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Properties

2-pyridin-3-yl-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family. The molecular structure consists of a quinazolin-4-one core with a pyridin-3-yl substituent at position 2. This structural arrangement contributes to its potential biological activity and pharmaceutical relevance. The compound's basic characteristics and identifying information are critical for researchers working with this substance in various applications.

Basic Chemical Information

The compound is characterized by its specific molecular formula and physical properties. Table 1 summarizes the key chemical identifiers and physical properties of 2-pyridin-3-yl-1H-quinazolin-4-one.

Table 1: Chemical Identity and Physical Properties of 2-pyridin-3-yl-1H-quinazolin-4-one

PropertyValue
PubChem CID703784
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
IUPAC Name2-pyridin-3-yl-1H-quinazolin-4-one
Creation Date (PubChem)July 7, 2005

The molecular structure features a quinazolin-4-one scaffold with a pyridine ring attached at the C-2 position. This arrangement of atoms contributes to the compound's chemical reactivity and potential biological interactions .

Structural Identifiers

For computational chemistry, database searches, and chemical information systems, specific structural identifiers are essential. Table 2 presents the standard structural identifiers for 2-pyridin-3-yl-1H-quinazolin-4-one.

Table 2: Structural Identifiers of 2-pyridin-3-yl-1H-quinazolin-4-one

Identifier TypeValue
InChIInChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)
InChIKeyWXCVPMGPMMEPBB-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3
Isomeric SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3

These identifiers provide unique representations of the compound's structure, enabling precise identification in chemical databases and facilitating computational analysis of its properties .

Synthesis Methods and Analytical Characterization

The preparation of 2-pyridin-3-yl-1H-quinazolin-4-one involves specific synthetic routes and requires appropriate analytical techniques for verification and quality control. Understanding these methods is essential for researchers working with this compound in laboratory settings.

Analytical Characterization Techniques

Various analytical methods are employed to confirm the identity, purity, and structural characteristics of 2-pyridin-3-yl-1H-quinazolin-4-one. Table 3 summarizes the common analytical techniques used for characterization.

Table 3: Analytical Techniques for Characterization of 2-pyridin-3-yl-1H-quinazolin-4-one

TechniqueApplication
Infrared Spectroscopy (IR)Identification of functional groups, particularly the carbonyl group (C=O) and N-H bonds
Nuclear Magnetic Resonance (NMR)Detailed structural elucidation, including proton environments and carbon connectivity
Mass Spectrometry (MS)Molecular weight confirmation and fragmentation pattern analysis
X-ray CrystallographyThree-dimensional structural determination (when applicable)

These analytical techniques provide complementary information about the compound's structure and purity. IR spectroscopy confirms the presence of key functional groups, while NMR offers detailed information about the molecular structure. Mass spectrometry validates the molecular weight and can provide insights into the compound's fragmentation patterns.

Pharmaceutical Significance and Biological Activity

Quinazolinone derivatives, including 2-pyridin-3-yl-1H-quinazolin-4-one, have attracted considerable interest in pharmaceutical research due to their diverse biological activities. Understanding the potential applications of this compound requires examination of its structural features and known bioactivities.

Structure-Activity Relationships

The relationship between structural features and biological activity is critical for understanding the pharmaceutical potential of 2-pyridin-3-yl-1H-quinazolin-4-one. Several structural elements may contribute to its bioactivity:

  • The quinazolin-4-one core, which serves as a privileged structure in medicinal chemistry

  • The pyridin-3-yl substituent at position 2, potentially offering hydrogen bonding sites

  • The N-H group at position 1, which can participate in hydrogen bonding with biological targets

  • The carbonyl group at position 4, providing additional sites for interaction

These structural features collectively determine the compound's ability to interact with biological targets such as enzymes, receptors, or DNA/RNA structures. Further investigation of structure-activity relationships could guide the development of more potent and selective derivatives .

Comparison with Related Quinazolinone Derivatives

The structural similarities and differences between 2-pyridin-3-yl-1H-quinazolin-4-one and related compounds provide valuable insights into their respective properties and potential applications. This comparative analysis helps position the compound within the broader context of quinazolinone chemistry.

Structural Variations

Various quinazolinone derivatives differ in their substitution patterns, which influence their physical properties and biological activities. Table 4 compares 2-pyridin-3-yl-1H-quinazolin-4-one with a related compound.

Table 4: Comparison of 2-pyridin-3-yl-1H-quinazolin-4-one with a Related Quinazolinone Derivative

Property2-pyridin-3-yl-1H-quinazolin-4-one8-methoxy-2-methylquinazoline
Molecular FormulaC13H9N3OC10H10N2O
Molecular Weight223.23 g/mol174.20 g/mol
Key Structural FeaturesPyridin-3-yl at position 2; Carbonyl at position 4Methoxy group at position 8; Methyl at position 2
CAS NumberNot specified in search results167837-54-9

This comparison highlights the structural diversity within the quinazolinone family and how specific substitutions can significantly alter the molecular properties .

Future Research Directions

The current knowledge about 2-pyridin-3-yl-1H-quinazolin-4-one points to several promising areas for future investigation. These research directions could expand our understanding of the compound's properties and applications.

Expanded Biological Evaluation

Further biological screening of 2-pyridin-3-yl-1H-quinazolin-4-one could reveal additional therapeutic applications. Potential areas for investigation include:

  • Anticancer activity against various cell lines

  • Anti-inflammatory and immunomodulatory effects

  • Antimicrobial properties against resistant strains

  • Enzyme inhibition studies with specific target proteins

  • Structure-based virtual screening to identify optimal biological targets

Such studies would provide a more comprehensive understanding of the compound's biological profile and help identify the most promising therapeutic applications.

Chemical Modifications and Derivatives

The basic structure of 2-pyridin-3-yl-1H-quinazolin-4-one offers numerous opportunities for chemical modification to enhance its properties. Future research could focus on:

  • Substitution at various positions of the quinazoline ring

  • Modification of the pyridine moiety

  • Introduction of additional functional groups to improve solubility or bioavailability

  • Development of prodrug forms for improved pharmacokinetics

  • Creation of conjugates with targeting moieties for site-specific delivery

These chemical modifications could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties compared to the parent compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator